molecular formula C17H25BrClN B13754374 cis-2-(p-Bromophenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride CAS No. 62374-11-2

cis-2-(p-Bromophenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride

Katalognummer: B13754374
CAS-Nummer: 62374-11-2
Molekulargewicht: 358.7 g/mol
InChI-Schlüssel: KFTYDFNDLOUPAV-IIXQMZGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-2-(p-Bromophenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride: is a complex organic compound that belongs to the class of bicyclic compounds It features a bromophenyl group and a dimethylamino group attached to a bicyclo(222)octane structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(p-Bromophenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride typically involves multiple steps, including the formation of the bicyclo(2.2.2)octane core, introduction of the bromophenyl group, and attachment of the dimethylamino group. Common reagents used in these reactions include bromine, dimethylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups using reagents like sodium iodide or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone or Grignard reagents in dry ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug development or biochemical studies.

Medicine

In medicine, the compound might be explored for its pharmacological properties. Its potential effects on biological systems could lead to the development of new therapeutic agents.

Industry

In industry, the compound could be used in the production of specialty chemicals or materials. Its unique properties might make it suitable for applications in materials science or chemical engineering.

Wirkmechanismus

The mechanism of action of cis-2-(p-Bromophenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • cis-2-(p-Chlorophenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride
  • cis-2-(p-Fluorophenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride
  • cis-2-(p-Methylphenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride

Uniqueness

The uniqueness of cis-2-(p-Bromophenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride lies in its bromophenyl group, which can impart different chemical reactivity and biological activity compared to its chloro, fluoro, or methyl analogs. This makes it a distinct compound with potentially unique applications and properties.

Eigenschaften

CAS-Nummer

62374-11-2

Molekularformel

C17H25BrClN

Molekulargewicht

358.7 g/mol

IUPAC-Name

[(2R,3S)-3-(4-bromophenyl)-2-bicyclo[2.2.2]octanyl]methyl-dimethylazanium;chloride

InChI

InChI=1S/C17H24BrN.ClH/c1-19(2)11-16-12-3-5-13(6-4-12)17(16)14-7-9-15(18)10-8-14;/h7-10,12-13,16-17H,3-6,11H2,1-2H3;1H/t12?,13?,16-,17-;/m1./s1

InChI-Schlüssel

KFTYDFNDLOUPAV-IIXQMZGWSA-N

Isomerische SMILES

C[NH+](C)C[C@H]1[C@H](C2CCC1CC2)C3=CC=C(C=C3)Br.[Cl-]

Kanonische SMILES

C[NH+](C)CC1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.